molecular formula C11H11Cl2NO3S B082450 N-Acetyl-S-(3,4-dichlorophenyl)cysteine CAS No. 13443-69-1

N-Acetyl-S-(3,4-dichlorophenyl)cysteine

Cat. No. B082450
CAS RN: 13443-69-1
M. Wt: 308.2 g/mol
InChI Key: JYWAYDDGOPHFIS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-S-(3,4-dichlorophenyl)cysteine (DCC) is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCC is a derivative of cysteine, an amino acid that plays a crucial role in the synthesis of proteins. DCC has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of N-Acetyl-S-(3,4-dichlorophenyl)cysteine is not fully understood. However, it is believed that N-Acetyl-S-(3,4-dichlorophenyl)cysteine exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have a number of biochemical and physiological effects. It has been shown to decrease oxidative stress and inflammation, which are both implicated in the development of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has also been shown to improve mitochondrial function, which is important for cellular energy production.

Advantages And Limitations For Lab Experiments

N-Acetyl-S-(3,4-dichlorophenyl)cysteine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. Additionally, it has been extensively studied, and its properties are well-documented. However, there are also some limitations to using N-Acetyl-S-(3,4-dichlorophenyl)cysteine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on N-Acetyl-S-(3,4-dichlorophenyl)cysteine. One area of interest is its potential use in the treatment of cancer. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another area of interest is its potential use in the treatment of neurodegenerative disorders. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been shown to improve mitochondrial function, which is important for neuronal health. Further studies are needed to determine whether N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be used to treat diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of N-Acetyl-S-(3,4-dichlorophenyl)cysteine that may have improved efficacy and fewer side effects.

Synthesis Methods

N-Acetyl-S-(3,4-dichlorophenyl)cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3,4-dichlorobenzyl chloride. This reaction results in the formation of N-acetyl-S-(3,4-dichlorophenyl)cysteine.

Scientific Research Applications

N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. N-Acetyl-S-(3,4-dichlorophenyl)cysteine has been studied for its potential use in the treatment of cancer, cardiovascular disease, and neurodegenerative disorders.

properties

CAS RN

13443-69-1

Product Name

N-Acetyl-S-(3,4-dichlorophenyl)cysteine

Molecular Formula

C11H11Cl2NO3S

Molecular Weight

308.2 g/mol

IUPAC Name

(2R)-2-acetamido-3-(3,4-dichlorophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C11H11Cl2NO3S/c1-6(15)14-10(11(16)17)5-18-7-2-3-8(12)9(13)4-7/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m0/s1

InChI Key

JYWAYDDGOPHFIS-JTQLQIEISA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O

SMILES

CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O

Canonical SMILES

CC(=O)NC(CSC1=CC(=C(C=C1)Cl)Cl)C(=O)O

synonyms

(3,4-dichlorophenyl)mercapturic acid
3,4-DCPMA
N-acetyl-S-(3,4-dichlorophenyl)cysteine

Origin of Product

United States

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